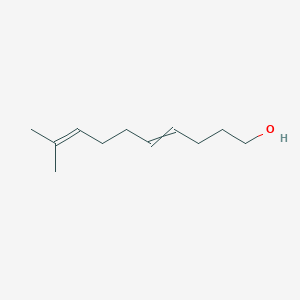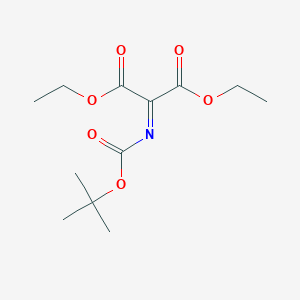
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and ester functionalities. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of 2-Iminopropan-1,3-dioic acid with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired diethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester involves its interaction with various molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dimethyl ester
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dibutyl ester
Uniqueness
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to its dimethyl and dibutyl counterparts, the diethyl ester variant offers a balance between reactivity and stability, making it suitable for a broader range of applications.
Propiedades
Número CAS |
408346-61-2 |
|---|---|
Fórmula molecular |
C12H19NO6 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylimino]propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
UYCBWYQDTZWYNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
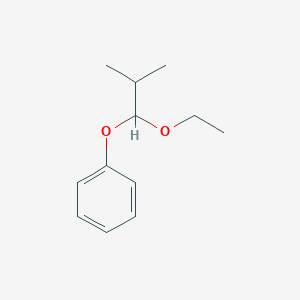

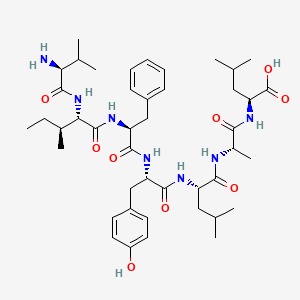
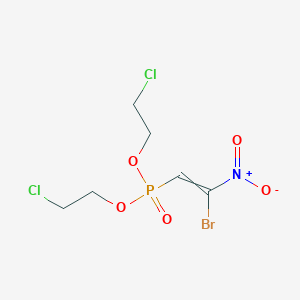

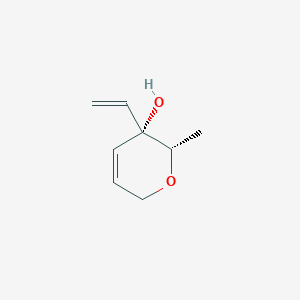
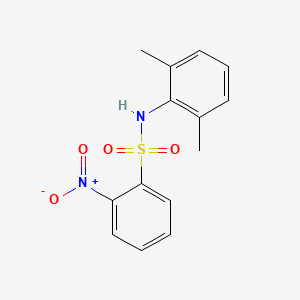
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)

